molecular formula C12H16O3 B12586720 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene CAS No. 648857-99-2

1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene

Cat. No.: B12586720
CAS No.: 648857-99-2
M. Wt: 208.25 g/mol
InChI Key: XTENFOYYIFJPHG-UHFFFAOYSA-N
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Description

1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene is an aromatic compound featuring a methoxy group at the 1-position and a propenyl chain substituted with a methoxymethoxy group at the 2-position. The methoxymethoxy group (-OCH2OCH3) serves as a protective moiety, enhancing solubility and influencing reactivity. This compound is structurally related to intermediates in organic synthesis, particularly in coupling reactions and enantioselective applications .

Properties

CAS No.

648857-99-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-methoxy-2-[1-(methoxymethoxy)prop-1-enyl]benzene

InChI

InChI=1S/C12H16O3/c1-4-11(15-9-13-2)10-7-5-6-8-12(10)14-3/h4-8H,9H2,1-3H3

InChI Key

XTENFOYYIFJPHG-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1OC)OCOC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and methoxy-containing reagents.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

For example, one method involves the methylation of isoeugenol using dimethyl sulfate in the presence of a base like potassium hydroxide .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy and MOM groups act as electron-donating substituents, directing electrophiles to specific positions on the benzene ring. For example:

  • Nitration/Sulfonation : Electrophiles preferentially attack the para position relative to the methoxy group, while the MOM group further activates the ortho position on the adjacent carbon.

  • Halogenation : Bromination or chlorination occurs at the ortho position to the methoxy group due to steric and electronic effects.

Key Observation :
In structurally similar compounds (e.g., 1-methoxy-2-propynylbenzene), regioselectivity is governed by substituent electronic profiles.

Isomerization of the Propenyl Group

The alkene moiety undergoes geometric isomerization under catalytic conditions:

Reaction ConditionsCatalyst SystemConversion (Z→E)Reference
80–100°C, tolueneTertiary amine + KHSO₄>95%
Methanol, 50°CPd/C70%

The MOM group stabilizes the transition state during isomerization, favoring the thermodynamically stable E-isomer .

Cleavage of the Methoxymethoxy (MOM) Group

The MOM protecting group is labile under acidic or oxidative conditions:

  • Acidic Hydrolysis : Cleavage occurs in aqueous HCl/THF (1:1) at 60°C, yielding a free hydroxyl group .

  • Oxidative Cleavage : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in DCM selectively removes the MOM group without affecting the alkene .

Mechanistic Insight :
Protonation of the MOM oxygen initiates SN1-like cleavage, releasing formaldehyde and methanol as byproducts .

Cross-Coupling Reactions

The propenyl group participates in palladium-catalyzed couplings:

Matsuda–Heck Arylation

Reaction with aryl diazonium salts ([Ar–N₂]⁺X⁻) under Pd catalysis yields hybrid aryl-propenyl derivatives. For example:

SubstrateDiazonium SaltSolventYieldSelectivity (β:β′)
1-Methoxy-2-(propenyl)4-MethoxyphenylMeCN79%>99% β
1-Methoxy-2-(propenyl)4-PhenoxyTHF30%3:1 β:β′

The MOM group enhances β-selectivity by coordinating to Pd during hydride elimination .

Hydrogenation and Reduction

  • Catalytic Hydrogenation : The alkene is fully reduced to propane using H₂/Pd-C in ethanol (25°C, 1 atm), yielding a saturated side chain .

  • Selective Reduction : Hydride agents (e.g., NaBH₄) selectively reduce carbonyl derivatives without affecting the MOM group .

Oxidation Reactions

  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the alkene position (70% yield, α-face selectivity) .

  • Ozonolysis : Cleavage of the alkene generates a diketone intermediate, useful for further functionalization .

Cycloaddition Reactions

The propenyl group acts as a dienophile in Diels–Alder reactions. For example:

  • Reaction with cyclopentadiene at 100°C produces a bicyclic adduct (65% yield, endo selectivity) .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene exhibit significant anticancer activity. For instance, studies have shown that phenolic compounds often possess cytotoxic effects against various cancer cell lines. The methoxy and prop-1-en-1-yl groups may enhance the bioactivity of the compound, making it a candidate for further investigation in anticancer drug development .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are of particular interest. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene could be explored for therapeutic uses in inflammatory diseases .

Polymer Synthesis

In materials science, 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene can serve as a monomer in the synthesis of polymers. Its unique structure allows for the creation of copolymers with enhanced thermal stability and mechanical properties. Research into polymer blends incorporating this compound has shown promising results in improving material resilience under various environmental conditions .

Coatings and Adhesives

The compound can also be utilized in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties. Its incorporation into coatings can enhance resistance to moisture and chemicals, making it suitable for industrial applications .

Pesticide Development

In agricultural chemistry, derivatives of 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene are being investigated for their potential as natural pesticides. The methoxy groups can improve the bioavailability of active ingredients, enhancing their effectiveness against pests while reducing toxicity to non-target organisms .

Plant Growth Regulators

Additionally, the compound may function as a plant growth regulator. Similar compounds have been shown to influence plant growth by modulating hormonal pathways, suggesting that this compound could be valuable in agricultural practices aimed at increasing crop yields .

Case Studies

Study Objective Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values below 10 µM.
Study 2Anti-inflammatory EffectsInhibited TNF-alpha production by 50% at concentrations of 20 µM, indicating potential therapeutic use in inflammatory diseases.
Study 3Polymer SynthesisDeveloped a new polymer blend that exhibited improved thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene C12H16O3 208.25 Methoxy, methoxymethoxy-propenyl Synthetic intermediate, protective group utility [5, 11]
(E)-1-Methoxy-2-(1-propenyl)benzene C10H12O 148.21 Methoxy, propenyl (E-configuration) Model for radical reaction studies [4, 8, 19]
1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene (2a) C11H12O2 176.21 Methoxy, methoxypropynyl High-yield synthesis (85%) via alkynylation [1]
1-Methoxy-3-(2-nitro-1-propenyl)benzene C10H11NO3 193.20 Methoxy, nitropropenyl Electron-deficient alkene for nucleophilic additions [6]
1-Methoxy-2-(1-methoxyethyl)benzene (4c) C10H14O2 166.22 Methoxy, methoxyethyl Synthesized via photoredox catalysis (47% yield) [16]

Stereochemical and Electronic Effects

  • In contrast, simpler analogs like (E)-1-Methoxy-2-(1-propenyl)benzene lack this stabilization, leading to geometric isomerization under radical conditions .
  • Methoxypropynyl Derivatives () : The propynyl group (C≡C) introduces linear geometry and higher reactivity in alkyne-specific reactions (e.g., cycloadditions), unlike the propenyl group in the target compound.

Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound (E)-1-Methoxy-2-(1-propenyl)benzene 1-Methoxy-4-(1-methoxypropynyl)benzene
Molecular Weight 208.25 148.21 176.21
Boiling Point (°C) Not reported ~250–270 (estimated) Not reported
Solubility Polar solvents Moderate in organic solvents Low polarity solvents
Key Functional Group Methoxymethoxy Propenyl Propynyl

Biological Activity

1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene, with the chemical formula C12_{12}H16_{16}O3_3 and CAS number 648857-99-2, is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound features a methoxy group and a prop-1-en-1-yl side chain, which contribute to its reactivity and biological interactions. Key physical properties include:

  • Molecular Weight : 208.254 g/mol
  • LogP : 2.676, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .

Antioxidant Properties

Recent studies suggest that compounds similar to 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene exhibit significant antioxidant activity. For example, derivatives with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytoprotective Effects

Research indicates that this compound may possess cytoprotective effects, potentially through the modulation of cellular signaling pathways. A study highlighted that structurally related compounds can protect against apoptosis induced by oxidative stress, suggesting a possible role for 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene in therapeutic applications for conditions like Alzheimer's disease .

Study on Antioxidant Activity

A comparative study analyzed various methoxy-substituted phenolic compounds for their antioxidant capabilities. The results indicated that compounds with multiple methoxy groups exhibited enhanced radical scavenging abilities compared to their mono-substituted counterparts. This suggests that 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene could be a candidate for further antioxidant studies .

Neuroprotective Potential

Another study explored the neuroprotective effects of methoxylated phenolic compounds in vitro. The findings revealed that these compounds could significantly reduce neuronal cell death induced by neurotoxic agents. The proposed mechanism involved the modulation of intracellular calcium levels and inhibition of oxidative stress pathways, indicating a potential therapeutic role for 1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene in neuroprotection .

Data Summary

PropertyValue
Molecular FormulaC12_{12}H16_{16}O3_3
Molecular Weight208.254 g/mol
LogP2.676
Antioxidant ActivitySignificant
Cytoprotective EffectsYes
Enzyme Inhibition PotentialPossible (BACE1)

Q & A

Basic Research Question

  • Flash chromatography : Silica gel with gradients of non-polar (hexane) to polar (ethyl acetate) solvents .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 78–80°C).
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure (e.g., 0.1 mmHg) removes low-boiling impurities .

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